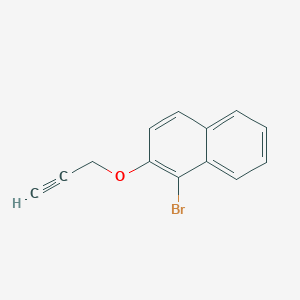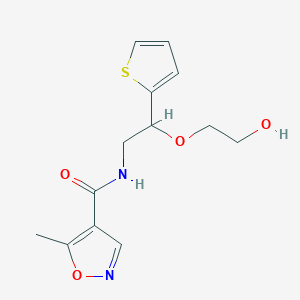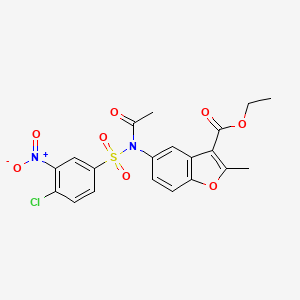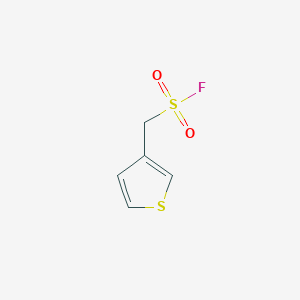
1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” is an organic compound with the molecular formula C13H9BrO . It is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds, such as propargyl aryl ethers, has been reported in the literature . These compounds were prepared in yields ranging from 85-97% by alkylation of the corresponding phenols with propargyl bromide or 1-bromo-2-butyne .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” can be represented by the SMILES stringBrC1=CC=C2C=C(C=CC2=C1)OCC#C . This indicates that the compound contains a bromine atom attached to a naphthalene ring, which is further connected to a prop-2-yn-1-yloxy group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 261.11 .Wissenschaftliche Forschungsanwendungen
Structural Studies
- Crystal Structure Analysis : The compound 1,6-Bis(prop-2-yn-1-yloxy)naphthalene, closely related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, has been analyzed for its crystal structure. It consists of two prop-2-yn-1-yloxy groups attached to a naphthalene ring system. This study helps in understanding intermolecular interactions, such as C—H⋯π and C—H⋯O hydrogen bonds in similar compounds (Yang, Shi, & Pang, 2011).
Synthesis and Chemical Reactions
- Selective Synthesis : Research on bromo-substituted naphthalene derivatives, which include compounds similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, focuses on developing efficient methods for their synthesis. This is crucial in fields like materials and supramolecular chemistry (Ping, 2012).
- Chemoselective Suzuki–Miyaura Reactions : The compound has been utilized in Suzuki–Miyaura reactions, a type of cross-coupling reaction, to produce aryl-substituted naphthalenes. This highlights its role in synthesizing complex organic structures (Hassan, Hussain, Villinger, & Langer, 2012).
Environmental and Safety Studies
- Pyrolysis and Environmental Impact : Studies have examined the pyrolysis of brominated hydrocarbons, which are structurally similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, to understand the formation of hazardous byproducts like brominated dioxins. This is significant in assessing the environmental and health impact of such compounds (Evans & Dellinger, 2003).
Photophysical Studies
- Photophysical Behavior : Research has been conducted on the photophysical properties of probes that contain structures similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene. These studies are essential in understanding the behavior of such compounds under different conditions, which has implications in biological systems (Cerezo et al., 2001).
Pharmaceutical and Biological Research
- Anticancer Drug Synthesis : A compound structurally related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene has been synthesized for its potential as an anticancer drug. This demonstrates the compound's relevance in the development of new pharmaceuticals (Dhuda et al., 2021).
- β-Adrenergic Receptor Blocker Precursor : The compound has been used in the synthesis of β-adrenergic receptor blockers, showcasing its potential in the development of cardiovascular drugs (Taşdemir, Kalay, Dertli, & Şahin, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-prop-2-ynoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEDNMWTIBLPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)


![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)
![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)
![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)


